(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine
Description
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chiral diamine featuring a trifluoromethoxy (–OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group is electron-withdrawing, likely enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Such diamines are often employed as ligands in asymmetric catalysis or as intermediates in pharmaceutical synthesis .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
HEEMGQNZJGFHRD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine typically involves the following key stages:
- Introduction of the trifluoromethoxy group onto the aromatic ring
- Construction of the ethane-1,2-diamine backbone attached to the substituted phenyl ring
- Resolution or asymmetric synthesis to obtain the (1R)-enantiomer
- Purification and characterization
The overall route is multi-step, often starting from commercially available trifluoromethoxy-substituted aromatic precursors. The presence of the trifluoromethoxy (-OCF3) substituent significantly influences the electronic and steric properties, necessitating tailored reaction conditions to maintain functional group integrity and stereochemistry.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Aromatic precursor: 3-(Trifluoromethoxy)benzaldehyde or 3-(trifluoromethoxy)acetophenone derivatives are commonly used as starting points since they already contain the trifluoromethoxy moiety.
- Ethane-1,2-diamine source: Ethylenediamine or protected diamine derivatives serve as nucleophiles or building blocks for the diamine moiety.
Synthetic Routes
Route A: Reductive Amination Approach
- Formation of imine intermediate: The aromatic aldehyde (3-(trifluoromethoxy)benzaldehyde) is reacted with ethylenediamine under controlled conditions to form an imine or Schiff base intermediate.
- Reduction: The imine is then stereoselectively reduced to the corresponding chiral diamine using reducing agents such as sodium borohydride or catalytic hydrogenation with chiral catalysts.
- Chiral resolution: If racemic mixtures form, chiral resolution techniques like crystallization with chiral acids or chromatographic separation yield the (1R)-enantiomer.
Route B: Biocatalytic Asymmetric Synthesis
- Enzymatic reduction of ketone intermediates (e.g., 3-(trifluoromethoxy)acetophenone) using recombinant whole cells or isolated enzymes such as omega-transaminases or carbonyl reductases can produce chiral amino alcohol intermediates.
- Subsequent chemical transformations convert these intermediates into the ethane-1,2-diamine structure with high enantiomeric excess.
- This biocatalytic approach offers mild reaction conditions, high selectivity, and environmentally friendly processing.
Route C: One-Pot Cascade Reactions
- Advanced synthetic methods employ one-pot, multi-step cascade reactions combining oxidation, transamination, and reduction steps without intermediate isolation.
- For example, starting from an alcohol precursor, oxidation to an aldehyde followed by enzymatic transamination in the same reaction vessel yields the primary amine diamine product efficiently.
- This method reduces purification steps and increases overall yield and process economy.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Imine formation | Ethylenediamine, aromatic aldehyde, solvent (e.g., ethanol), mild heating | Stoichiometric control critical to avoid side products |
| Reduction | NaBH4, catalytic hydrogenation with chiral catalyst (e.g., Pd/C with chiral ligands) | Temperature 0–25 °C to preserve stereochemistry |
| Biocatalytic reduction | Recombinant E. coli whole cells or purified enzymes, buffer pH ~7-8, 30 °C, co-substrates (e.g., NADH) | High enantioselectivity and mild conditions |
| One-pot cascade | Tris-HCl buffer (100 mM), omega-transaminase, amine donor, cofactor, ambient temperature | Sequential reaction steps without intermediate isolation |
Purification and Characterization
Summary Data Table for Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Enzymes | Advantages | Challenges |
|---|---|---|---|---|
| Chemical reductive amination | 3-(Trifluoromethoxy)benzaldehyde + ethylenediamine | NaBH4, chiral catalysts | Well-established, scalable | Requires chiral resolution |
| Biocatalytic asymmetric synthesis | 3-(Trifluoromethoxy)acetophenone | Recombinant enzymes (transaminase, reductase) | High stereoselectivity, mild conditions | Enzyme availability, optimization |
| One-pot cascade synthesis | Alcohol precursor with trifluoromethoxy group | Tris-HCl buffer, omega-transaminase | Efficient, fewer purification steps | Complex optimization of conditions |
Research Findings and Optimization Notes
- The trifluoromethoxy group enhances lipophilicity and biological activity but can reduce reactivity in nucleophilic aromatic substitutions, thus requiring optimized catalysts or biocatalysts for high yield.
- Biocatalytic methods have demonstrated enantiomeric excess values exceeding 95%, with yields above 90% under optimized conditions.
- One-pot cascade methods reduce solvent use and intermediate handling, aligning with green chemistry principles, but require precise control of reaction timing and enzyme compatibility.
- Reaction temperatures are generally kept mild (20–40 °C) to maintain enzyme activity and prevent racemization.
- Purification as the dihydrochloride salt improves compound stability and crystallinity for pharmaceutical applications.
Chemical Reactions Analysis
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine may exhibit inhibitory effects on certain cancer cell lines. Preliminary studies suggest that its mechanism of action could involve the modulation of specific signaling pathways associated with cancer proliferation.
Neuroprotective Effects
Due to its ability to cross the blood-brain barrier, this compound shows potential as a neuroprotective agent. It may be beneficial in treating neurodegenerative diseases by protecting neuronal cells from damage caused by oxidative stress and inflammation.
Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. This property could be leveraged for therapeutic applications in metabolic disorders or as part of combination therapies in cancer treatment.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in various therapeutic contexts:
- Study on Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Neuroprotection Research : Animal models have shown that administration of this compound resulted in reduced neuronal loss and improved cognitive function following induced neurotoxicity.
Mechanism of Action
The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and modulate their activity. This interaction can lead to various downstream effects, including changes in gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
*Estimated based on structural similarity.
Key Observations:
Substituent Effects :
- Trifluoromethoxy (–OCF₃) and trifluoromethyl (–CF₃) groups enhance lipophilicity and metabolic stability compared to methoxy (–OCH₃) or chloro (–Cl) groups .
- Bis-substituted derivatives (e.g., compounds in ) exhibit higher molecular weights and ClogP values, suggesting reduced solubility but improved membrane permeability.
Chirality :
Challenges:
- Introducing the trifluoromethoxy group requires specialized reagents (e.g., trifluoroacetic anhydride) or fluorinated precursors, which may complicate purification .
Biological Activity
(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine, a compound characterized by its trifluoromethoxy group and diamine functionality, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, including anticancer effects, neuroprotective capabilities, and enzyme inhibition.
- Molecular Formula : C9H13Cl2F3N2O
- Molecular Weight : 293.11 g/mol
- CAS Number : 1391543-48-8
The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Initial studies suggest that this compound may inhibit certain cancer cell lines. Although specific mechanisms are not fully elucidated, its structural features align with those of other compounds known for significant anticancer effects. For example, related compounds have shown activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
2. Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. This potential has been explored in contexts such as ischemic conditions where neuroprotection is crucial .
3. Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic can be leveraged for therapeutic applications, particularly in diseases where enzyme regulation is critical.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
- In Vitro Studies :
- Docking Studies :
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Trifluoromethoxyaniline | Structure | Contains only one amine group; used in dye synthesis |
| 4-Amino-3-trifluoromethoxybenzamide | Structure | Exhibits strong enzyme inhibition; anti-inflammatory potential |
| 2-Aminoethyl-trifluoromethyl phenol | Structure | More hydrophilic; studied for neuroprotective properties |
The unique dual amine functionality combined with the trifluoromethoxy substituent allows this compound to interact with multiple biological targets, potentially leading to diverse therapeutic effects not seen in simpler analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
